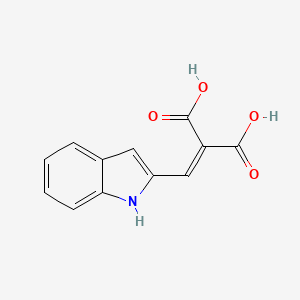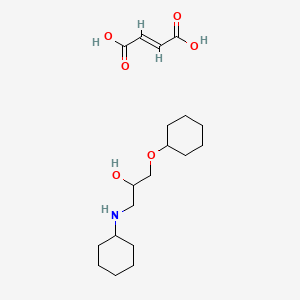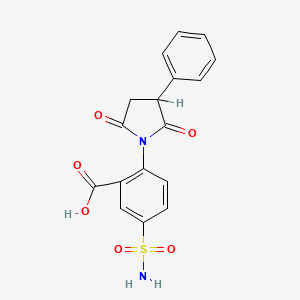![molecular formula C15H14O2 B14490226 Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate CAS No. 63964-69-2](/img/structure/B14490226.png)
Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate is a complex organic compound with a unique structure that combines elements of cyclopentane and azulene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents appropriate for the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate involves its interaction with molecular targets such as enzymes and receptors The pathways involved depend on the specific application and the biological system being studied
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
- 8-Methoxy-5-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene
Uniqueness
Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate is unique due to its specific structural features that combine elements of cyclopentane and azulene, which are not commonly found together in other compounds
Propriétés
Numéro CAS |
63964-69-2 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate |
InChI |
InChI=1S/C15H14O2/c1-17-15(16)14-12-7-4-2-3-6-10(12)11-8-5-9-13(11)14/h2-4,6-7H,5,8-9H2,1H3 |
Clé InChI |
WSMNXHGZITWRAV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C=CC=CC=C2C3=C1CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



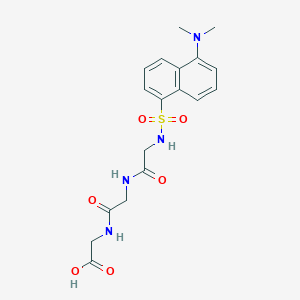
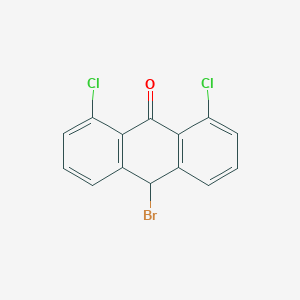

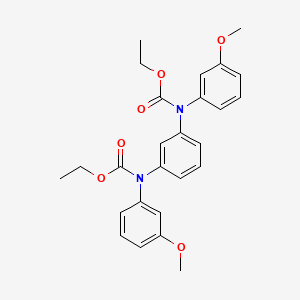
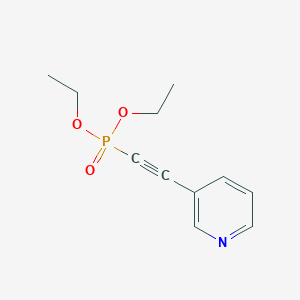
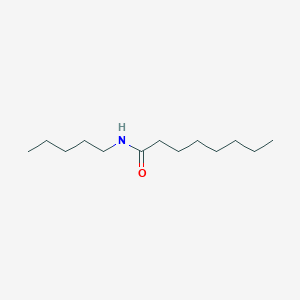
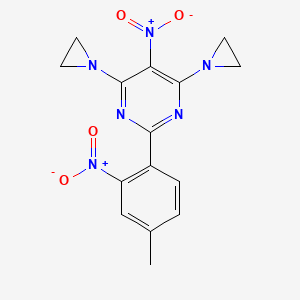

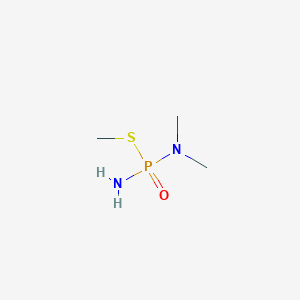
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
